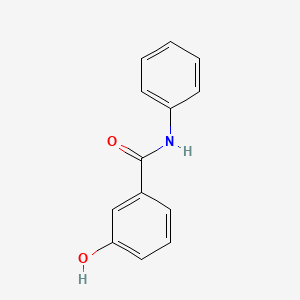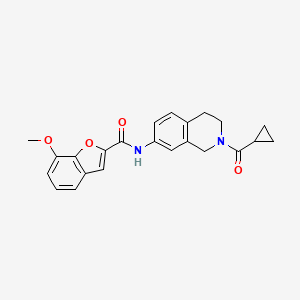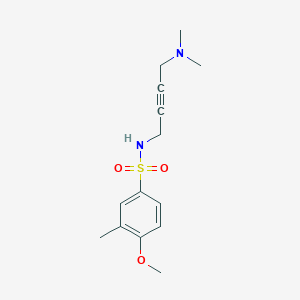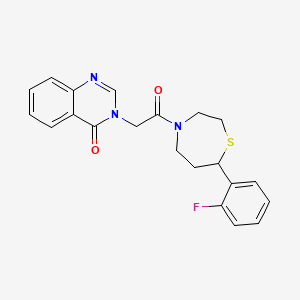
1-Boc-3,3-dimethyl-4-methylenepiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Boc-3,3-dimethyl-4-methylenepiperidine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive molecules and their utility in organic synthesis. The specific structure of 1-Boc-3,3-dimethyl-4-methylenepiperidine suggests that it is a protected amine with a tert-butoxycarbonyl (Boc) group and contains additional methyl groups that may influence its reactivity and physical properties.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 1-Boc-3,3-dimethyl-4-methylenepiperidine, they do provide insights into related compounds. For instance, the synthesis of 1,3-dimethyl-3-silapiperidine, a silicon-containing azasilaheterocycle, was achieved and its molecular structure was analyzed using various spectroscopic methods and quantum chemical calculations . Similarly, the synthesis of 1,1-dimethylethyl (S)- or (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, a serinal derivative, was described, starting from N-Boc-L-serine and proceeding through several intermediates . These studies suggest that the synthesis of 1-Boc-3,3-dimethyl-4-methylenepiperidine would likely involve a Boc-protected amine and a series of steps to introduce the methyl groups at the appropriate positions on the piperidine ring.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their chemical behavior. The study of 1,3-dimethyl-3-silapiperidine revealed that it exists as a mixture of two conformers in both the gas phase and solution, with the chair conformation being predominant . This information is relevant to the analysis of 1-Boc-3,3-dimethyl-4-methylenepiperidine, as the introduction of substituents can significantly affect the conformational preferences of the molecule, which in turn influences its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Piperidine derivatives are known to participate in various chemical reactions due to their nucleophilic nitrogen atom and the presence of substituents that can influence their reactivity. The papers provided do not directly address the chemical reactions of 1-Boc-3,3-dimethyl-4-methylenepiperidine, but they do mention related compounds undergoing reactions such as acylation, alkylation, and cyclization . These reactions are typically used to further functionalize the piperidine ring or to incorporate it into more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of methylpiperidines have been studied to understand the influence of methyl groups on the stability and conformational behavior of the piperidine ring . The enthalpies of formation for various methylpiperidines were determined, providing insight into their thermodynamic stability . These findings are relevant to the analysis of 1-Boc-3,3-dimethyl-4-methylenepiperidine, as the presence of methyl groups and a Boc-protecting group would affect its physical properties such as boiling point, solubility, and stability, as well as its chemical properties like acidity/basicity and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] heptane : This study by Schramm et al. (2009) outlines the use of orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, which show high potential for biological activity. This synthesis is achieved using simple materials like pyridine and benzyl chloride, indicating its accessibility and scalability in research applications (Schramm et al., 2009).
Use in Kinetic Resolution of 2-Aryl-4-methylenepiperidines : A 2022 study by Choi et al. demonstrates the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi with sparteine. This process allowed the isolation of 2,2-disubstituted products and starting materials with high enantiomeric ratios. Their findings are significant in the context of drug discovery, as they offer a route to synthesize 2,4-disubstituted piperidines without losing enantiopurity, which can be valuable building blocks (Choi et al., 2022).
Brønsted Acid-Catalyzed Direct Mannich Reactions : Uraguchi and Terada (2004) found that phosphoric acid derivatives can effectively catalyze the addition of acetyl acetone to N-Boc-protected arylimines. This process is an attractive way to construct beta-aminoketones under mild conditions, demonstrating the potential of N-Boc-protected compounds in facilitating complex chemical reactions (Uraguchi & Terada, 2004).
Organo-Catalysis by Ionic Liquids for Chemoselective N-tert-butyloxycarbonylation of Amines : A 2011 study by Sarkar et al. showed that 1-alkyl-3-methylimidazolium cation-based ionic liquids could efficiently catalyze N-tert-butyloxycarbonylation of amines. The catalytic role of these ionic liquids was envisaged as "electrophilic activation," demonstrating their utility in selective formation processes (Sarkar et al., 2011).
Safety and Hazards
The compound has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, continue rinsing.
Eigenschaften
IUPAC Name |
tert-butyl 3,3-dimethyl-4-methylidenepiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-10-7-8-14(9-13(10,5)6)11(15)16-12(2,3)4/h1,7-9H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQIYZVZECAHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=C)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3,3-dimethyl-4-methylenepiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2521063.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)


![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)
![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)


![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)


![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)
![2-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2521085.png)